N-(2-chlorobenzyl)-2-methoxyethanamine
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Overview
Description
N-(2-chlorobenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2-chlorobenzyl group attached to a 2-methoxyethanamine moiety
Mechanism of Action
Target of Action
N-(2-chlorobenzyl)-2-methoxyethanamine primarily targets the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis but absent in humans . This makes DXPS a rich source of drug targets for the development of novel anti-infectives .
Mode of Action
The compound acts as an inhibitor of DXPS . It interacts with DXPS, thereby inhibiting its function
Biochemical Pathways
The compound affects the MEP pathway by inhibiting the DXPS enzyme . This inhibition disrupts the production of universal isoprenoid precursors, which are essential components of several biochemical pathways in pathogens . The downstream effects of this disruption can include impaired growth and viability of the pathogen .
Pharmacokinetics
Related compounds have been found to be extensively n1-oxidised by animal hepatic microsomes , suggesting that this compound may also undergo significant metabolism in the liver
Result of Action
The primary result of the compound’s action is the inhibition of the growth of certain pathogens. For example, it has been found to inhibit the growth of Haemophilus influenzae . This is likely due to the disruption of the MEP pathway and the resulting impairment of the pathogen’s ability to produce essential isoprenoid precursors .
Action Environment
Similar compounds have been found to be highly soluble in water and quite volatile , suggesting that they may be prone to drift and may persist under certain conditions in water bodies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-chlorobenzyl chloride+2-methoxyethanamine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-methoxyethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 2-methoxyethylamine or 2-chlorobenzyl alcohol.
Substitution: Formation of 2-hydroxybenzyl-2-methoxyethanamine or 2-methoxybenzyl-2-methoxyethanamine.
Scientific Research Applications
N-(2-chlorobenzyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
N-(2-chlorobenzyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-chlorobenzyl)-2-methoxypropylamine: Similar structure but with a propylamine group instead of an ethanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIQDROWOFXRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397238 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-40-5 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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